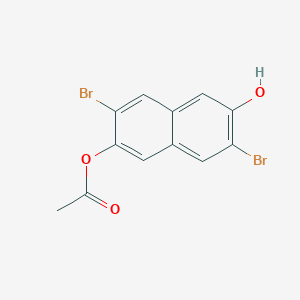

3,7-Dibromo-6-hydroxy-2-naphthyl Acetate

Description

Significance of Naphthalene (B1677914) Scaffolds in Organic Synthesis and Functional Molecule Design

The naphthalene scaffold, a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, is a vital building block in organic synthesis. glpbio.comresearchgate.net Its rigid and planar structure provides a versatile platform for the development of a wide array of functional molecules. In medicinal chemistry, naphthalene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. fishersci.caresearchgate.net This has led to the incorporation of the naphthalene nucleus into several FDA-approved drugs. glpbio.comontosight.ai The ability to introduce various substituents at different positions on the naphthalene rings allows for the fine-tuning of electronic, steric, and lipophilic properties, making it a privileged scaffold in drug discovery and materials science. researchgate.netbldpharm.com

Overview of Halogenated and Hydroxylated Naphthalene Chemistry

The introduction of halogen and hydroxyl groups onto the naphthalene core significantly influences its chemical reactivity and physical properties. Halogenation, particularly bromination, is a common synthetic transformation that can be achieved using various reagents. nih.gov The position of the bromine atoms can direct further functionalization through cross-coupling reactions, expanding the synthetic utility of the naphthalene scaffold. govinfo.gov

Hydroxylated naphthalenes, or naphthols, are important intermediates in the synthesis of dyes, pigments, and pharmaceuticals. The hydroxyl group is a key functional handle that can be converted into other functionalities, such as ethers and esters. The reactivity of the naphthalene ring is also affected by the position of the hydroxyl group. The precursor to the title compound, 3,7-Dibromo-2,6-dihydroxynaphthalene, possesses two hydroxyl groups and two bromine atoms, presenting opportunities for selective chemical modifications.

Below is a data table summarizing the properties of this key precursor.

| Property | Value |

| IUPAC Name | 3,7-dibromonaphthalene-2,6-diol |

| Molecular Formula | C₁₀H₆Br₂O₂ |

| Molecular Weight | 317.96 g/mol |

| InChIKey | FNFVYIDRZOOMQC-UHFFFAOYSA-N |

| PubChem CID | 58434776 |

This data is sourced from PubChem.

Contextualization of 3,7-Dibromo-6-hydroxy-2-naphthyl Acetate (B1210297) within Naphthyl Ester Research Landscape

Naphthyl esters, which are esters of naphthols, are a significant class of compounds with applications ranging from synthetic intermediates to biologically active molecules. The esterification of a naphthol with an acyl group, such as an acetate, can alter its properties, for instance, by acting as a protecting group or by modifying its biological activity.

3,7-Dibromo-6-hydroxy-2-naphthyl Acetate is a specific example of a substituted naphthyl ester. While detailed research on this particular molecule is not extensively documented in publicly available literature, its structure suggests a logical synthetic pathway and potential areas of application. It is likely synthesized from 3,7-Dibromo-2,6-dihydroxynaphthalene through a selective acetylation reaction. The presence of a remaining free hydroxyl group allows for further chemical transformations, making it a potentially valuable intermediate in multi-step syntheses. The combination of bromine atoms, a hydroxyl group, and an acetate ester on a naphthalene core positions this compound at the intersection of several important areas of chemical research, including the development of new synthetic methodologies and the exploration of novel functional materials.

The table below outlines the basic chemical properties of this compound.

| Property | Value |

| CAS Number | 1864058-93-4 |

| Molecular Formula | C₁₂H₈Br₂O₃ |

| Molecular Weight | 360.00 g/mol |

This data is sourced from a commercial supplier. glpbio.com

Structure

3D Structure

Properties

IUPAC Name |

(3,7-dibromo-6-hydroxynaphthalen-2-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O3/c1-6(15)17-12-5-8-2-9(13)11(16)4-7(8)3-10(12)14/h2-5,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBFXRUWPRPNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=CC(=C(C=C2C=C1Br)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3,7 Dibromo 6 Hydroxy 2 Naphthyl Acetate

Precursor Synthesis and Strategic Functional Group Introduction

The construction of the target molecule hinges on the synthesis of appropriately functionalized naphthalene (B1677914) intermediates. The primary challenge lies in controlling the position of bromine atom installation on the naphthalene ring. This is accomplished through a combination of precursor selection, the use of protecting groups, and specific reaction sequences designed to favor the desired isomers.

The introduction of bromine onto the naphthalene ring is a key step, and several methodologies are employed to control the position of bromination. The inherent reactivity of the naphthalene system, which does not undergo substitution uniformly at all positions, must be managed. The α-position (C1) is generally more reactive towards electrophilic substitution than the β-position (C2) due to the formation of a more stable carbocation intermediate. libretexts.org

Direct electrophilic bromination of 2-naphthol (B1666908) (β-naphthol) does not yield the 3,7-dibromo substitution pattern required for the target molecule. The hydroxyl group at the C2 position is an activating, ortho-, para-directing group. Consequently, electrophilic attack occurs preferentially at the C1 and C6 positions. stackexchange.com For example, the reaction of 2-naphthol with bromine in a solvent like glacial acetic acid typically leads to the formation of 1,6-dibromo-2-naphthol. orgsyn.org

To achieve the 3,7-dibromo substitution, a different precursor is necessary. A logical starting material is 2,6-dihydroxynaphthalene. In this molecule, the two activating hydroxyl groups would direct electrophilic attack to their ortho positions (C1, C3, C5, C7). Through controlled bromination, it is possible to synthesize 3,7-Dibromonaphthalene-2,6-diol, which possesses the correct bromine substitution pattern for subsequent conversion to the target compound. chemscene.comnih.gov

Modifying the directing effect of the hydroxyl group by converting it into a protecting group, such as an acetate (B1210297), can alter the regioselectivity of bromination. However, this strategy does not necessarily favor the desired 3,7-substitution. For instance, the direct bromination of 2-naphthyl acetate in glacial acetic acid has been shown to yield the 1-bromo isomer, demonstrating a change in regioselectivity but not one that leads to the required precursor. This highlights the importance of selecting the correct precursor over attempting to modify the directing effects of a simpler one.

An effective strategy to achieve specific monobrominated naphthols involves an initial exhaustive bromination followed by a selective debromination. This method is well-documented for the synthesis of 6-bromo-2-naphthol, a valuable intermediate. The process begins with the dibromination of 2-naphthol to yield 1,6-dibromo-2-naphthol. orgsyn.org Due to the higher reactivity of the α-position, the bromine at C1 can be selectively removed. libretexts.org This reduction is commonly achieved using reagents such as tin metal in acetic acid or sodium bisulfite. orgsyn.orgprepchem.comgoogle.com This multi-step protocol circumvents the regioselectivity issues of direct monobromination and provides a high yield of the desired 6-bromo isomer.

Table 1: Synthesis of 6-Bromo-2-naphthol via Bromination/Debromination

| Step | Reactants | Reagents | Solvent | Conditions | Product | Crude Yield |

| 1. Dibromination | 2-Naphthol | Bromine | Glacial Acetic Acid | Room Temperature | 1,6-Dibromo-2-naphthol | N/A |

| 2. Debromination | 1,6-Dibromo-2-naphthol | Mossy Tin | Glacial Acetic Acid | Reflux (3 hours) | 6-Bromo-2-naphthol | 96-100% |

Data sourced from Organic Syntheses procedure. orgsyn.org

The final structure of 3,7-Dibromo-6-hydroxy-2-naphthyl Acetate contains two different oxygen functionalities: a hydroxyl group and an acetate group. Their introduction requires strategic planning, particularly concerning the order of reactions and the potential need for selective protection and deprotection steps.

The foundational precursors for these syntheses are hydroxylated naphthalenes. As previously discussed, the most strategic precursor for the target compound is 2,6-dihydroxynaphthalene. The synthesis of such hydroxylated naphthalenes often begins with naphthalene itself. Industrial processes can involve steps like sulfonation followed by caustic fusion to introduce hydroxyl groups onto the aromatic core. The availability of 3,7-Dibromonaphthalene-2,6-diol as a chemical entity confirms that synthetic pathways from 2,6-dihydroxynaphthalene are established. chemscene.comnih.gov

Once the key intermediate, 3,7-Dibromonaphthalene-2,6-diol, is obtained, the final step is the introduction of the acetate group. This is typically achieved through esterification of one of the hydroxyl groups. Common acetylating agents include acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or a catalytic amount of acid. A significant challenge in this final step would be achieving selective mono-acetylation to leave one hydroxyl group free, which might require the use of protecting groups or carefully controlled reaction conditions.

Table 2: Common Acetylation Reaction

| Reactant | Reagents | Conditions | Product |

| 6-Bromo-2-naphthol | Acetic Anhydride, Pyridine | N/A | 6-Bromo-2-naphthyl acetate |

| 6-Bromo-2-naphthol | Acetyl chloride, DCM | Reflux | 6-Bromo-2-naphthyl acetate |

Data based on general esterification methods.

Introduction of Hydroxyl and Acetate Functionalities

Esterification Methodologies for Naphthyl Acetate Formation

The formation of a naphthyl acetate from a naphthol is a fundamental esterification reaction, specifically an acetylation. This process introduces an acetyl functional group to the hydroxyl moiety of the naphthol. praxilabs.com

A common and effective method for this transformation is the acylation of a naphthol using an acylating agent. Typically, acetic anhydride or acetyl chloride is used for this purpose. The reaction of β-naphthol with acetic anhydride in an alkaline medium is a well-established example of nucleophilic substitution to produce β-naphthyl acetate. praxilabs.com The process begins with the deprotonation of the slightly acidic naphthol (pKa of 9.5) by a base like sodium hydroxide, forming a water-soluble sodium naphtholate. This enhances the nucleophilicity of the oxygen atom, which then attacks the electrophilic carbonyl carbon of the acetic anhydride. praxilabs.com

Various catalysts can be employed to improve the efficiency and yield of this reaction. For instance, iodine has been shown to be an effective catalyst for the acetylation of β-naphthol with acetic anhydride under solvent-free conditions. Optimal yields of 98.0% have been achieved at 80°C with a reaction time of 40 minutes. researchgate.net

Homogeneous catalysts, particularly nickel salts, have also been successfully used. An environmentally friendly protocol for the selective acetylation of 2-naphthol utilizes nickel nitrate (B79036) as a catalyst in refluxing acetonitrile. semanticscholar.orgsciencepublishinggroup.com This method has demonstrated high chemoselectivity, with acetic acid being the most effective acetylating agent compared to acetic anhydride and acetyl chloride under these conditions. semanticscholar.orgresearchgate.net The efficiency of different nickel catalysts and acetylating agents has been systematically evaluated, as shown in the table below. researchgate.net

Table 1: Evaluation of Nickel Catalysts for Acetylation of 2-Naphthol

| Catalyst (30-40 mg) | Acetylating Agent | Conversion (%) |

|---|---|---|

| Ni(NO₃)₂ | Acetic acid | 90 |

| Ni(NO₃)₂ | Acetic anhydride | 35-45 |

| Ni(NO₃)₂ | Acetyl chloride | 60-70 |

| NiSO₄ | Acetyl chloride | 73-80 |

| Ni(OAc)₂ | Acetic anhydride | No Reaction |

Data sourced from studies on nickel-catalyzed acetylation. researchgate.net

Advanced Synthetic Transformations and Reaction Conditions

The synthesis of complex, polysubstituted naphthalenes requires advanced strategies that go beyond simple functional group interconversion. These methods are designed to control the placement of substituents on the naphthalene ring and to construct the bicyclic aromatic system itself.

Multi-step Synthetic Sequences and Optimization for Yield and Selectivity

The synthesis of a target molecule like this compound inherently involves a multi-step sequence. A plausible synthetic route would begin with a suitably substituted naphthalene precursor, followed by sequential bromination and acetylation steps. The order of these steps is crucial for achieving the desired regioselectivity.

For example, the synthesis of key intermediates like 6-bromo-2-naphthol is well-documented. One established method involves the reduction of 1,6-dibromo-2-naphthol. orgsyn.org A common procedure uses tin metal in a mixture of ethanol and concentrated hydrochloric acid, refluxed for several hours. prepchem.com Another approach is the direct bromination of 2-naphthol. This is typically carried out by treating 2-naphthol with a solution of bromine in glacial acetic acid. orgsyn.org The initial product of this reaction is 1,6-dibromo-2-naphthol, which is then selectively de-brominated at the 1-position using tin and acetic acid to yield 6-bromo-2-naphthol. orgsyn.org Optimization of such processes involves adjusting reaction times, temperature, and the stoichiometry of reagents to maximize the yield of the desired isomer and minimize side products.

Application of Protecting Group Strategies in Complex Naphthyl Syntheses

In the synthesis of complex molecules with multiple functional groups, protecting groups are essential tools to prevent unwanted side reactions. jocpr.com A protecting group temporarily masks a reactive functional group, allowing chemical transformations to be carried out on other parts of the molecule. organic-chemistry.org For the synthesis of a molecule containing both a hydroxyl and an acetate group, such as this compound, protecting group strategies would be critical if further modifications were required.

For instance, if a reaction needed to be performed elsewhere on the naphthalene ring that was incompatible with a free hydroxyl group, the -OH group could be protected. Common protecting groups for hydroxyls include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl ethers, or acetals. jocpr.com The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its removal afterwards. organic-chemistry.org

An important concept is "orthogonal protection," where multiple functional groups are protected with groups that can be removed under different conditions. For example, a TBDMS ether (cleaved by fluoride ions) could be used to protect a hydroxyl group, while an ester (cleaved by acid or base hydrolysis) exists elsewhere in the molecule, allowing for selective deprotection and reaction at either site. jocpr.com This strategy provides precise control over the synthetic sequence, enabling the construction of highly complex naphthyl derivatives. nih.gov

Transition Metal-Catalyzed Processes for Naphthalene Derivatization

Transition metal catalysis offers powerful and versatile methods for the functionalization and derivatization of aromatic systems, including naphthalene. These catalysts can facilitate reactions that are otherwise difficult to achieve, often with high selectivity and efficiency.

Ruthenium-catalyzed reactions have been developed for the remote C–H functionalization of naphthalenes. rsc.org This allows for the introduction of functional groups at positions that are not easily accessible through traditional electrophilic aromatic substitution. Such methods can be part of three-component reactions, enabling the modular synthesis of multifunctional naphthalenes from simple starting materials. rsc.org

The hydrogenation of naphthalenes to form tetralins and decalins is another important transformation often catalyzed by transition metals. colab.ws While this is a reduction of the aromatic system, the principles of catalysis are broadly applicable to other derivatizations. Furthermore, as previously mentioned, nickel salts have been shown to be effective catalysts for the acetylation of naphthols, demonstrating the utility of transition metals in modifying substituents on the naphthalene ring. semanticscholar.orgsciencepublishinggroup.com

Electrophilic Cyclization Reactions in Naphthalene Ring Construction

Instead of starting with a pre-formed naphthalene ring, advanced synthetic strategies can construct the bicyclic core itself. Electrophilic cyclization is a powerful method for this purpose. This approach typically involves an arene-containing precursor with an alkyne side chain, which undergoes a 6-endo-dig cyclization. nih.govacs.org

A variety of substituted naphthalenes and 2-naphthols can be prepared regioselectively under mild conditions using this methodology. The reaction is initiated by an electrophile such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.gov For instance, arene-containing propargylic alcohols can be cyclized to form substituted naphthalenes in good to excellent yields. acs.org This method is advantageous as it tolerates a wide range of functional groups and proceeds under mild reaction conditions, avoiding the harsh conditions or expensive catalysts required by some other synthetic routes. nih.govnih.gov This strategy provides a direct and efficient pathway to polysubstituted naphthalene derivatives. nih.gov

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of 3,7 Dibromo 6 Hydroxy 2 Naphthyl Acetate

Reactivity of the Acetate (B1210297) Ester Moiety

The acetate ester group in 3,7-Dibromo-6-hydroxy-2-naphthyl acetate is susceptible to cleavage through several catalytic methods, primarily hydrolysis and transesterification. These reactions are fundamental in either deprotecting the naphtholic oxygen or in modifying the ester functionality.

The hydrolysis of the acetate ester to reveal the free naphthol can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of aryl acetates like this compound typically follows an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A molecule of water then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of acetic acid yield the corresponding naphthol.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydrolysis, often termed saponification, proceeds via a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. The reaction commences with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the naphtholate anion as the leaving group, forming acetic acid. The naphtholate is subsequently protonated during acidic workup to give the final naphthol product.

| Hydrolysis Condition | Catalyst | Mechanism | Key Intermediate |

| Acidic | H₂SO₄, HCl | AAC2 | Protonated Carbonyl |

| Basic | NaOH, KOH | BAC2 | Tetrahedral Alkoxide |

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.orgmasterorganicchemistry.com For this compound, this reaction allows for the conversion of the acetate group into other ester functionalities. The reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

In an acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. In a base-catalyzed process, an alkoxide ion, generated by the deprotonation of an alcohol, serves as the nucleophile. The equilibrium of the reaction can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the alcohol generated from the starting ester. wikipedia.org

| Catalyst Type | Example Catalyst | Reactant Alcohol | Potential Product |

| Acid | H₂SO₄ | Methanol | 3,7-Dibromo-6-hydroxy-2-naphthyl methanoate |

| Base | NaOMe | Ethanol | 3,7-Dibromo-6-hydroxy-2-naphthyl ethanoate |

Reactions of the Hydroxyl Group

The phenolic hydroxyl group at the 6-position of this compound is a versatile functional handle for a variety of chemical transformations. Its reactivity is characteristic of a phenol, exhibiting both acidic and nucleophilic properties.

The hydroxyl group can be deprotonated by a suitable base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation and O-acylation reactions. For instance, reaction with alkyl halides in the presence of a base like potassium carbonate will yield the corresponding ether. Similarly, reaction with acyl chlorides or anhydrides will produce a different ester at the 6-position, assuming the acetate at the 2-position is either selectively hydrolyzed or remains intact under the reaction conditions.

| Reaction Type | Reagent | Base | Product Type |

| O-Alkylation | Methyl iodide | K₂CO₃ | 6-Methoxy derivative |

| O-Acylation | Benzoyl chloride | Pyridine | 6-Benzoyloxy derivative |

Oxidation Reactions of the Hydroxyl Functionality

The hydroxyl group of this compound, being analogous to a substituted β-naphthol, is susceptible to oxidation. The oxidation of β-naphthol itself can proceed through a two-step process, potentially forming 1,2-naphthoquinone or leading to polymeric materials through the reaction of naphthyloxy radicals. researchgate.net The presence of two electron-withdrawing bromine atoms on the naphthalene (B1677914) ring of this compound would likely influence the oxidation potential of the hydroxyl group.

Studies on the oxidation of bromophenols have demonstrated that these compounds can be readily oxidized. nih.gov For instance, the oxidation of bromophenols can be achieved using peroxydisulfate activated by carbon nanotubes, a process that involves the generation of bromophenoxyl radicals from one-electron oxidation. nih.gov This suggests that the hydroxyl group in this compound could undergo similar single-electron transfer oxidations to form a corresponding phenoxyl radical, which could then participate in coupling reactions.

The table below summarizes potential oxidation reactions of the hydroxyl functionality based on the reactivity of analogous compounds.

| Oxidizing Agent/System | Potential Product(s) | Reaction Type |

| Peroxydisulfate/CNT | Polymeric materials via bromophenoxyl radicals | Radical Oxidation |

| General Oxidizing Agents | 3,7-Dibromo-2-acetoxy-1,2-naphthoquinone | Two-step Oxidation |

This table is illustrative and based on the reactivity of structurally similar compounds.

Alkylation and Acylation Reactions of the Hydroxyl Group

The hydroxyl group of this compound is nucleophilic and can readily undergo alkylation and acylation reactions to form ethers and esters, respectively. These reactions typically proceed via the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic alkoxide.

Alkylation: The formation of ethers from phenols and naphthols is a well-established transformation. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a common method. For the target molecule, treatment with a base such as potassium carbonate followed by an alkylating agent like methyl iodide would be expected to yield the corresponding methyl ether.

Acylation: The hydroxyl group can also be further acylated. While the parent molecule already contains an acetate group, the free hydroxyl group can react with other acylating agents, such as acid chlorides or anhydrides, in the presence of a base. This would lead to the formation of a di-ester derivative. The relative reactivity of the hydroxyl group towards acylation will be influenced by the electronic effects of the bromine and existing acetate substituents.

The following table outlines representative alkylation and acylation reactions.

| Reaction Type | Reagents | Expected Product |

| Alkylation (Methylation) | 1. Base (e.g., K₂CO₃) 2. Methyl Iodide (CH₃I) | 3,7-Dibromo-6-methoxy-2-naphthyl Acetate |

| Acylation (Benzoylation) | 1. Base (e.g., Pyridine) 2. Benzoyl Chloride (C₆H₅COCl) | 3,7-Dibromo-2-acetoxy-6-benzoyloxynaphthalene |

This table presents hypothetical reactions based on general principles of organic chemistry.

Mechanistic Insights into Complex Reactions

Understanding the mechanisms of reactions involving this compound requires consideration of reaction intermediates and the influence of its specific substitution pattern.

Elucidation of Reaction Intermediates

In complex transformations of substituted naphthols, several types of reactive intermediates have been identified or proposed. For instance, in reactions of 2-bromo-1-naphthol, the formation of a highly reactive aryne intermediate, 2,3-didehydronaphthalene 1-oxide, has been suggested to occur via a tandem addition-rearrangement pathway. rsc.org It is conceivable that under strongly basic conditions, this compound could also form aryne intermediates.

Furthermore, reactions involving 2-naphthol (B1666908) derivatives can proceed through carbonium ion intermediates, particularly in acidic media or under conditions that favor ionization. gla.ac.uk The stability of such carbocations would be influenced by the electronic nature of the substituents on the naphthalene ring.

Role of Steric and Electronic Effects on Reactivity

The reactivity of the hydroxyl group in this compound is significantly modulated by the steric and electronic effects of the two bromine atoms and the acetate group.

Electronic Effects: The bromine atoms are electron-withdrawing through induction but can be weakly electron-donating through resonance. The acetate group is also electron-withdrawing. These effects decrease the electron density of the naphthalene ring system and can influence the acidity of the hydroxyl group. The electron-withdrawing nature of the substituents would be expected to increase the pKa of the hydroxyl group, making it more acidic than unsubstituted β-naphthol.

Steric Effects: The substituents on the naphthalene ring can exert steric hindrance, affecting the approach of reagents to the reactive sites. For peri-disubstituted naphthalenes (substituents at the 1 and 8 positions), significant steric repulsion is observed, leading to distortions in the naphthalene structure. mdpi.com While the substituents in this compound are not in peri positions, their presence can still influence the conformational preferences and the accessibility of the hydroxyl group. Studies on substituted naphthalene derivatives have shown that steric strains can be larger than in comparable benzene (B151609) structures due to the rigidity of the fused ring system. canterbury.ac.nz The interplay between steric and electronic effects is crucial in determining the outcome of chemical reactions. nih.gov

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the reaction mechanisms of complex organic molecules like this compound. Quantum chemistry methods, such as Density Functional Theory (DFT), are widely used to study the reactions of polycyclic aromatic hydrocarbons (PAHs). researchgate.netnih.gov

These computational approaches can be employed to:

Predict Reactive Sites: Methods like the condensed Fukui function can be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack. researchgate.netnih.gov

Elucidate Reaction Pathways: The geometries of reactants, transition states, and products can be optimized, and the corresponding energy profiles can be calculated. This allows for the determination of the most favorable reaction pathways.

Calculate Reaction Kinetics: Transition state theory can be used to calculate reaction rate constants, providing a deeper understanding of the reaction kinetics. nih.gov For example, theoretical investigations have been conducted on the gas-phase reaction of naphthalene with OH radicals to understand its atmospheric degradation. researchgate.net

The table below lists some computational methods and their applications in studying the reactivity of aromatic compounds.

| Computational Method | Application |

| Density Functional Theory (DFT) | Geometry optimization, energy calculations, prediction of reaction pathways. nih.govacs.org |

| Condensed Fukui Function (CFF) | Prediction of reactive sites for various types of reactions. researchgate.netnih.gov |

| Transition State Theory (TST) | Calculation of reaction rate constants and investigation of reaction kinetics. nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of 3,7 Dibromo 6 Hydroxy 2 Naphthyl Acetate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 3,7-Dibromo-6-hydroxy-2-naphthyl Acetate (B1210297), the ¹H NMR spectrum is predicted to exhibit signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons of the acetate group. The expected chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the naphthalene (B1677914) ring.

The aromatic region is anticipated to show distinct singlets for the protons at positions 1, 4, 5, and 8, a consequence of their isolation by the bromine, hydroxyl, and acetate substituents. The hydroxyl proton is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl protons of the acetate group will present as a sharp singlet, typically in the upfield region of the spectrum.

Predicted ¹H NMR Data for 3,7-Dibromo-6-hydroxy-2-naphthyl Acetate

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1 | 7.90 | Singlet |

| H4 | 7.65 | Singlet |

| H5 | 7.80 | Singlet |

| H8 | 8.10 | Singlet |

| -OH | 5.5-6.5 | Broad Singlet |

Note: The data presented in this table is predicted and may vary from experimental values.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the hybridization and chemical environment of the carbon atoms.

The spectrum is expected to show ten signals for the naphthalene ring carbons, with those bonded to bromine, oxygen, and other carbons appearing at characteristic chemical shifts. The carbonyl carbon of the acetate group will be observed in the downfield region, while the methyl carbon will be found in the upfield region.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 128.5 |

| C2 | 148.0 |

| C3 | 118.0 |

| C4 | 130.0 |

| C4a | 132.0 |

| C5 | 129.5 |

| C6 | 150.0 |

| C7 | 115.0 |

| C8 | 125.0 |

| C8a | 135.0 |

| -C=O | 169.5 |

Note: The data presented in this table is predicted and may vary from experimental values.

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity and spatial relationships within a molecule, which is particularly useful for complex structures where 1D spectra may be ambiguous.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY is not expected to show any correlations in the aromatic region due to the presence of only isolated protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are used to identify protons that are close in space. For this molecule, NOESY or ROESY could show correlations between the H1 proton and the acetate methyl protons, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern in the mass spectrum would likely show the loss of the acetyl group as a primary fragmentation pathway, followed by further fragmentation of the naphthyl core.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 361.9/363.9/365.9 | Molecular ion with characteristic bromine isotope pattern |

| [M-COCH₂]⁺ | 319.9/321.9/323.9 | Loss of ketene |

Note: The data presented in this table is predicted and may vary from experimental values.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, the C-O stretches of the ester and phenol, and the C-Br stretches. Raman spectroscopy would provide complementary information, particularly for the aromatic C=C stretching vibrations.

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | 3500-3300 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C=O stretch (ester) | 1760-1740 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch (ester) | 1250-1150 |

| C-O stretch (phenol) | 1300-1200 |

Note: The data presented in this table is predicted and may vary from experimental values.

Electronic Spectroscopy: UV-Visible and Fluorescence Spectroscopy for Chromophoric Analysis

Electronic spectroscopy, including UV-Visible and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the naphthalene ring system.

The UV-Visible spectrum of this compound is expected to show absorption bands characteristic of the substituted naphthalene chromophore. The positions and intensities of these bands are influenced by the substituents. Naphthalene derivatives typically exhibit strong fluorescence. nih.gov The fluorescence spectrum would show an emission band at a longer wavelength than the absorption bands, and the quantum yield would be a measure of the efficiency of the fluorescence process. The presence of heavy atoms like bromine can sometimes lead to quenching of fluorescence.

Predicted Electronic Spectroscopy Data for this compound

| Parameter | Predicted Wavelength (nm) |

|---|---|

| λmax (Absorption) | 250-280, 320-350 |

Note: The data presented in this table is predicted and may vary from experimental values.

X-ray Crystallography for Definitive Solid-State Structure Determination

Detailed searches of crystallographic databases and the scientific literature did not yield specific X-ray crystallography data for this compound. The determination of its definitive solid-state structure, including parameters such as crystal system, space group, unit cell dimensions, and precise bond lengths and angles, remains a subject for future experimental investigation.

Application of Computational Chemistry in Structural Assignment

In the absence of experimental crystallographic data, computational chemistry serves as a powerful tool to predict and understand the structural and electronic properties of this compound. These theoretical methods provide valuable insights into the molecule's preferred geometry, NMR spectroscopic features, and dynamic behavior.

While specific DFT studies on this compound are not available in the reviewed literature, the methodology is widely applied to similar aromatic compounds. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining the lowest energy conformation of a molecule. For this compound, such calculations would reveal the optimized bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the acetate and hydroxyl groups relative to the naphthalene ring. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the electronic structure and reactivity of the molecule.

Table 1: Predicted Data Types from DFT Calculations

| Parameter | Predicted Information |

|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles |

| Electronic Properties | HOMO-LUMO energy gap, molecular electrostatic potential |

The Gauge-Including Atomic Orbital (GIAO) method is a common computational approach for predicting NMR chemical shifts. By performing GIAO calculations on the DFT-optimized structure of this compound, it would be possible to generate theoretical ¹H and ¹³C NMR spectra. These predicted chemical shifts could then be compared with experimentally obtained spectra to confirm the structural assignment. This comparative approach is a robust method for validating the proposed structure of a molecule in solution.

Table 2: Illustrative Comparison of Experimental vs. Calculated NMR Data

| Nucleus | Experimental Chemical Shift (ppm) | GIAO Calculated Chemical Shift (ppm) |

|---|---|---|

| ¹H | Data not available | Calculation not performed |

Conformational analysis and molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound. These computational techniques can explore the potential energy surface of the molecule, identifying different stable conformers and the energy barriers between them. Of particular interest would be the rotational freedom of the acetate group and the potential for intramolecular hydrogen bonding between the hydroxyl and acetate moieties. MD simulations could further elucidate the molecule's behavior in different solvent environments over time, providing a more complete picture of its conformational preferences and flexibility.

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

Academic Research Applications and Functionalization Studies of 3,7 Dibromo 6 Hydroxy 2 Naphthyl Acetate

Potential as a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules

There are no specific studies detailing the use of 3,7-Dibromo-6-hydroxy-2-naphthyl Acetate (B1210297) as a building block in the synthesis of complex organic molecules. The strategic placement of bromine atoms and hydroxyl and acetate groups could theoretically offer multiple reaction sites for elaboration into more complex structures. The acetate group can serve as a protecting group for the hydroxyl function, allowing for selective reactions at other positions on the naphthalene (B1677914) ring.

Precursor in the Synthesis of Bioactive Molecule Analogs (e.g., Bedaquiline Analogs)

The synthesis of the antitubercular drug Bedaquiline and its analogs often involves brominated naphthalene precursors. nih.govresearchgate.netmdpi.com These syntheses highlight the importance of the bromonaphthalene scaffold in constructing the diarylquinoline core of these drugs. However, no literature specifically identifies 3,7-Dibromo-6-hydroxy-2-naphthyl Acetate as a starting material or intermediate in these synthetic routes. The research in this area has utilized other related brominated naphthoic acids and naphthols. nih.govresearchgate.netmdpi.com

Postulated Application as an Enzyme Substrate and in Biochemical Probe Development

Investigation as a Substrate for Esterase Activity (Analogous to 2-Naphthyl Acetate)

Naphthyl acetates, such as 1-naphthyl acetate and 2-naphthyl acetate, are well-established chromogenic and fluorogenic substrates for detecting esterase activity. nih.govresearchgate.netnih.gov The enzymatic cleavage of the acetate group releases naphthol, which can be detected colorimetrically or fluorometrically. nih.gov Brominated naphthyl derivatives have also been used in histochemistry to detect enzyme activity. researchgate.net While it is plausible that this compound could function as an esterase substrate, no studies have been published to confirm or characterize this activity.

Development of Fluorescent Probes for Biochemical Assays (Leveraging Naphthyl Fluorescence)

The naphthalene core is a common fluorophore used in the design of fluorescent probes for detecting various analytes, including metal ions and biomolecules. rsc.orgnih.govnih.govresearchgate.net The fluorescence properties of naphthalene derivatives can be modulated by the introduction of different functional groups. The dibromo and hydroxyl substitutions on the naphthalene ring of this compound would be expected to influence its photophysical properties. However, there is no record of this specific compound being utilized for the development of fluorescent probes.

Derivatization for Advanced Materials and Analytical Methodologies

There is currently no information available in the scientific literature regarding the derivatization of this compound for applications in advanced materials or analytical methodologies.

Chemical Modification for Optoelectronic Properties (e.g., Chromophores)

The development of novel organic materials with tailored optoelectronic properties is a burgeoning area of research, driven by the demand for advanced technologies in fields such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optics. The this compound scaffold is a promising precursor for the synthesis of such materials, primarily due to the reactive nature of its bromine substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the functionalization of aryl halides. In the context of this compound, these reactions would enable the introduction of various conjugated moieties at the 3- and 7-positions, thereby extending the π-system of the naphthalene core and modulating its electronic and photophysical properties.

For instance, a Sonogashira coupling reaction with terminal alkynes could be employed to introduce phenylethynyl groups. researchgate.net This modification is known to significantly impact the absorption and emission characteristics of aromatic compounds, often leading to red-shifted absorption and enhanced fluorescence quantum yields. researchgate.net The extent of this π-extension and its effect on the optoelectronic properties would be dependent on the nature and position of the introduced substituents. researchgate.net

Similarly, a Suzuki coupling could be utilized to introduce aryl or heteroaryl groups, further expanding the diversity of potential chromophores. The choice of the coupling partner would allow for fine-tuning of the energy levels (HOMO and LUMO) of the resulting molecule, which is crucial for applications in electronic devices.

The following table, based on research on related brominated naphthyl and binaphthyl compounds, illustrates the potential outcomes of such chemical modifications.

| Reaction Type | Reagents | Potential Product | Anticipated Optoelectronic Properties |

| Sonogashira Coupling | Terminal Alkynes, Pd Catalyst, Cu(I) cocatalyst, Amine Base | 3,7-Di(alkynyl)-6-hydroxy-2-naphthyl Acetate | Extended π-conjugation, potential for enhanced fluorescence, tunable emission wavelengths |

| Suzuki Coupling | Arylboronic acids, Pd Catalyst, Base | 3,7-Di(aryl)-6-hydroxy-2-naphthyl Acetate | Modified HOMO/LUMO energy levels, potential for use in OLEDs and organic photovoltaics |

| Stille Coupling | Organostannanes, Pd Catalyst | 3,7-Di(heteroaryl)-6-hydroxy-2-naphthyl Acetate | Introduction of electron-donating or -withdrawing groups to fine-tune electronic properties |

Functionalization for Chiral Recognition and Separation in Analytical Systems

Chiral recognition and the separation of enantiomers are of paramount importance in the pharmaceutical, agrochemical, and food industries. The development of effective chiral selectors for analytical techniques like high-performance liquid chromatography (HPLC) is an active area of research. The 1,1'-bi-2-naphthol (BINOL) framework, which shares structural similarities with the naphthalene core of the subject molecule, is a well-established scaffold for creating chiral stationary phases (CSPs) and fluorescent sensors for enantioselective recognition. nih.govacs.orgmdpi.comacs.orgresearchgate.net

The 6-hydroxy group of this compound provides a convenient handle for immobilization onto a solid support, such as silica gel, which is a common strategy for preparing CSPs. mdpi.comresearchgate.net Furthermore, the bromine atoms at the 3- and 7-positions can be functionalized to introduce additional stereognostic interaction sites. For example, the introduction of chiral moieties, such as amino acids or chiral amines, via nucleophilic substitution or cross-coupling reactions could create a chiral environment capable of differentiating between enantiomers.

The principle behind this application lies in the formation of transient diastereomeric complexes between the chiral selector (the functionalized naphthyl derivative) and the enantiomers of the analyte. The stability of these complexes differs, leading to different retention times in chromatography or distinct spectroscopic responses in sensing applications.

Research on BINOL-based sensors has demonstrated that the introduction of specific functional groups can lead to highly enantioselective fluorescence responses. acs.orgresearchgate.net For instance, an imidazolium-functionalized BINOL has been shown to act as a multifunctional receptor for both chromogenic and chiral anion recognition. nih.gov

The following table outlines potential functionalization strategies for this compound for chiral recognition applications, based on studies of analogous compounds.

| Functionalization Strategy | Potential Modifying Reagent | Target Application | Principle of Chiral Recognition |

| Immobilization on Silica Gel | 3-(Triethoxysilyl)propyl isocyanate | Chiral Stationary Phase (CSP) for HPLC | Formation of diastereomeric complexes with enantiomers leading to differential retention |

| Introduction of Chiral Side Chains | (S)- or (R)-amino acid esters | Chiral Selector for Sensing | Differential binding affinities with enantiomers resulting in a change in fluorescence or color |

| Formation of Crown Ether Derivatives | Polyethylene glycol derivatives | Chiral Host for Molecular Recognition | Enantioselective inclusion of guest molecules within the chiral cavity |

Development of Advanced Analytical Standards and Reagents

Substituted naphthols and their derivatives have a long history of use as analytical reagents, particularly in spectrophotometry and fluorescence-based sensing. The functional groups present in this compound make it a candidate for development into advanced analytical standards and reagents.

The hydroxyl group, after deacetylation, can act as a chelating site for metal ions. By introducing a suitable chromogenic or fluorogenic moiety, the molecule could be transformed into a selective sensor for specific metal ions. For instance, coupling with a diazonium salt could yield an azo dye whose colorimetric or fluorometric response is modulated by the presence of a target analyte.

Furthermore, the bromine atoms can be replaced with other functional groups to create a variety of analytical reagents. For example, conversion of the bromo groups to amino groups would open up pathways to synthesize redox indicators, similar to substituted naphthidines. rsc.org

The development of fluorescent probes for the detection of biologically or environmentally important species is another promising application. Naphthol-based fluorescent sensors have been developed for the detection of various ions and molecules. researchgate.netresearchgate.net The specific substitution pattern of this compound could lead to sensors with unique selectivity and sensitivity.

Below is a table summarizing potential applications of this compound in the development of analytical reagents, based on established principles.

| Target Application | Proposed Modification | Principle of Detection |

| Metal Ion Sensor | Deacetylation followed by coupling with a chromophoric group (e.g., pyridylazo) | Change in absorbance or fluorescence upon chelation with a metal ion |

| Redox Indicator | Conversion of bromo groups to amino groups | Color change upon oxidation or reduction |

| Fluorescent Probe | Introduction of a fluorophore via Suzuki or Sonogashira coupling | Modulation of fluorescence intensity or wavelength in the presence of the analyte |

| Electrochemical Sensor | Immobilization on an electrode surface | Catalytic oxidation or reduction of the analyte at the modified electrode |

Future Research Directions and Unexplored Avenues for 3,7 Dibromo 6 Hydroxy 2 Naphthyl Acetate

Development of Green Chemistry-Compliant Synthetic Methodologies

The future synthesis of 3,7-Dibromo-6-hydroxy-2-naphthyl acetate (B1210297) and its derivatives will increasingly prioritize sustainability. Research in this area should focus on methodologies that align with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key avenues for exploration include:

Safer Brominating Agents: Traditional bromination methods often employ molecular bromine (Br₂), which is highly toxic and corrosive. nih.gov Future research could adapt safer and more sustainable alternatives. One promising approach involves the in situ generation of bromine from reagents like potassium bromide (KBr) and an oxidant such as sodium hypochlorite (B82951) (NaOCl) in a continuous flow system. nih.gov Another green alternative is the use of N-bromosuccinimide (NBS) in environmentally benign solvents like methanol, which can achieve selective ortho-bromination of phenolic compounds with high efficiency. nih.gov

Catalytic Systems in Benign Solvents: The development of recyclable catalytic systems that operate in water or other green solvents is a critical goal. For instance, an AlBr₃-Br₂ system has been shown to be effective for the regioselective bromination of aromatic compounds in water, offering a fast, efficient, and eco-friendly option. researchgate.net

Energy-Efficient Acylation: The acetylation of the naphthol precursor is another key step where green principles can be applied. Research into catalytic acetylation using non-corrosive acetylating agents like acetic acid, powered by energy-efficient methods such as microwave irradiation or ultrasound, could provide sustainable pathways. nih.govresearchgate.net Nickel nitrate (B79036) has been demonstrated as an effective homogeneous catalyst for the selective acetylation of 2-naphthol (B1666908) with acetic acid, avoiding the need for harsher reagents like acetyl chloride or acetic anhydride. researchgate.net

These green methodologies promise not only to make the synthesis of 3,7-Dibromo-6-hydroxy-2-naphthyl acetate more environmentally friendly but also potentially more economical and scalable. nih.govresearchgate.net

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond greener synthesis of the title compound itself, future research should explore novel reaction pathways to create a diverse library of derivatives. The strategic placement of functional groups on the this compound scaffold makes it an ideal candidate for advanced organic transformations.

Future research could focus on:

C-H Functionalization: Direct C-H functionalization is a powerful, atom-economical strategy for modifying aromatic cores. anr.fr Research could target the selective activation of the remaining C-H bonds on the naphthalene (B1677914) ring. Using the existing carbonyl group of the acetate as a directing group, transition-metal catalysts (e.g., palladium, ruthenium) could be employed to install new functional groups at specific positions, such as the challenging peri-position (C8). anr.fracs.org

Cross-Coupling Reactions: The two bromine atoms serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. A significant research direction would be the development of novel catalytic systems, for example, palladium nanoparticles supported on naphthalene-based polymers, which have shown high efficiency and selectivity in Suzuki cross-coupling reactions. nih.govresearchgate.net This would enable the introduction of a wide array of aryl, alkynyl, and amino substituents, dramatically expanding the chemical space accessible from the parent molecule.

Multicomponent Reactions: Designing one-pot, multicomponent reactions (MCRs) that utilize this compound or its precursors would be a highly efficient strategy for generating molecular complexity. For example, domino processes involving cooperative palladium and copper catalysis have been used to synthesize functionalized diamino-substituted naphthalenes from aryl halides in a single step. researchgate.net

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and Computational Dynamics

A deep understanding of the reaction mechanisms, electronic properties, and molecular dynamics of this compound is crucial for its rational design and application. Advanced spectroscopic and computational techniques offer powerful tools to probe these fundamental aspects.

Unexplored avenues include:

Time-Resolved Spectroscopy: Techniques like transient absorption and time-resolved fluorescence spectroscopy could be employed to study the excited-state dynamics of the molecule. This is particularly relevant for understanding its photophysical properties, which are key to applications in sensors or optoelectronic materials. By investigating processes that occur on femtosecond to nanosecond timescales, researchers can elucidate pathways of energy relaxation and quenching mechanisms. chemrxiv.org

Computational Dynamics: Born-Oppenheimer Molecular Dynamics (BOMD) simulations can provide insights into the dynamic behavior of the molecule in different environments. chemrxiv.org Such studies could model the interaction of the compound with solvent molecules or biological targets, revealing how conformational changes influence reactivity. Furthermore, Density Functional Theory (DFT) calculations can be used to map out the energetic landscapes of proposed reaction pathways, such as electrophilic bromination or C-H activation, helping to rationalize experimental outcomes and predict selectivity. nih.govchemistryworld.com These computational tools are essential for understanding the subtle interplay of electronic and steric effects that govern the molecule's behavior.

Integration with High-Throughput Experimentation and Artificial Intelligence in Chemical Discovery

The exploration of this compound's chemical potential can be significantly accelerated by integrating modern high-throughput and in silico technologies.

Future research directions should involve:

High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of a vast number of reaction conditions (catalysts, ligands, solvents, temperatures) in parallel. chemrxiv.org This approach could be used to quickly optimize cross-coupling reactions or discover entirely new transformations of the naphthyl scaffold. By automating the design, execution, and analysis of experiments in well-plate formats, HTE can drastically reduce the time required to identify optimal synthetic protocols. chemrxiv.orgyoutube.com

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are revolutionizing chemical and drug discovery. mdpi.comnih.gov AI algorithms can be trained on existing chemical data to predict the biological activities, properties, and toxicity of novel derivatives of this compound. ijpsjournal.com Generative models can design new molecules with desired therapeutic profiles de novo. nih.gov For instance, AI could be used to perform virtual screening of vast compound libraries to identify naphthalene derivatives with high binding affinity to a specific biological target or to predict the outcomes of reactions, thereby guiding experimental efforts toward the most promising avenues. ijpsjournal.comknaw.nl

Design of Next-Generation Functional Materials Based on the Naphthyl Acetate Scaffold

The rigid, planar structure of the naphthalene core, combined with its versatile functional handles, makes this compound an attractive scaffold for the development of advanced functional materials.

Promising areas for future investigation are:

Porous Organic Polymers (POPs): The dibromo functionality allows the molecule to act as a monomer in polymerization reactions. Through cross-coupling reactions, it could be incorporated into porous aromatic frameworks or other POPs. Naphthalene-based polymers have shown potential for applications such as gas uptake (e.g., CO₂) and heavy metal adsorption. nih.gov

Organic Electronics: Functionalized naphthalene diimides (NDIs) are a well-studied class of materials with applications in organic electronics and supramolecular chemistry. acs.org Future work could explore the conversion of the subject compound into novel NDI derivatives. The electronic properties could be tuned by attaching different functional groups via the bromine and hydroxyl positions, potentially leading to new organic semiconductors or fluorescent sensors.

Catalytic Supports: Naphthalene-based polymers have been successfully used as supports for catalytically active metal nanoparticles. nih.govresearchgate.net this compound could be polymerized to create novel materials that not only support catalysts but also participate in the catalytic process through their functional groups.

By systematically pursuing these research directions, the scientific community can transform this compound from a simple chemical entity into a cornerstone for developing sustainable technologies, novel therapeutics, and advanced materials.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of 3,7-Dibromo-6-hydroxy-2-naphthyl Acetate to achieve high yield and purity?

- Answer : Synthesis optimization should integrate factorial design (e.g., varying reaction temperature, solvent polarity, and catalyst loading) to identify critical parameters . Purification methods such as recrystallization or membrane-based separation technologies (e.g., nanofiltration) can enhance purity, as outlined in CRDC subclass RDF2050104 . Validation via HPLC or GC-MS is essential to confirm purity thresholds (>98%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Answer : Use a combination of H/C NMR to confirm bromine substitution patterns and esterification. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities . For stability assessment, TGA/DSC analyses under inert atmospheres (N) can monitor thermal degradation thresholds .

Q. How do the bromine substituents at positions 3 and 7 influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer : Comparative studies using kinetic assays (e.g., monitoring reaction rates with varying nucleophiles) can reveal steric and electronic effects. Bromine’s electronegativity at these positions may deactivate the naphthyl ring, requiring harsher conditions (e.g., Pd-catalyzed cross-coupling) for further functionalization .

Q. What experimental protocols ensure the stability of this compound under varying pH and temperature conditions?

- Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 40–60°C for 4–8 weeks. Monitor degradation via LC-MS and correlate results with Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can mechanistic pathways for the hydrolysis of the acetate group in this compound be elucidated under acidic/basic conditions?

- Answer : Employ isotopic labeling (e.g., O-tracing) paired with DFT calculations to map transition states. Kinetic isotope effects (KIEs) and intermediate trapping (e.g., using quenching agents) can validate proposed mechanisms .

Q. What role does this compound play in catalytic systems, such as photoactive materials or enzyme-mimetic frameworks?

- Answer : Design experiments to test its efficacy as a photosensitizer via UV-vis spectroscopy and fluorescence quenching assays. For enzyme-mimetic studies, immobilize the compound on mesoporous silica and evaluate catalytic turnover in oxidation reactions .

Q. How can computational models predict the environmental fate and degradation products of this compound in aquatic systems?

- Answer : Use molecular docking simulations to assess interactions with hydrolytic enzymes (e.g., esterases). Combine with QSAR models to predict biodegradation pathways and ecotoxicity endpoints .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvent systems?

- Answer : Replicate studies under standardized conditions (e.g., USP <1174> guidelines) using shake-flask or HPLC solubility assays. Apply Hansen solubility parameters to identify solvent compatibility discrepancies .

Methodological Frameworks

- Theoretical Alignment : Link experimental designs to conceptual frameworks, such as frontier molecular orbital theory for reactivity studies or Langmuir-Hinshelwood kinetics for catalytic applications .

- Data Validation : Cross-validate spectral data with computational tools (e.g., Gaussian for NMR chemical shift prediction) to minimize interpretation errors .

- Statistical Rigor : Use ANOVA for factorial design outcomes and Bayesian inference for probabilistic degradation modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.